3-Fluoro-4-methoxybenzylamine hydrochloride CAS 247570-27-0 physical and chemical properties
3-Fluoro-4-methoxybenzylamine hydrochloride CAS 247570-27-0 physical and chemical properties
Executive Summary & Strategic Importance
In contemporary medicinal chemistry and rational drug design, the selection of highly specific building blocks is paramount for optimizing pharmacokinetics (PK) and target binding affinity. 3-Fluoro-4-methoxybenzylamine hydrochloride (CAS 247570-27-0) has emerged as a privileged scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2].
By integrating a primary benzylic amine with a strategically substituted phenyl ring (3-fluoro and 4-methoxy), this compound offers a unique confluence of steric, electronic, and metabolic properties. It is extensively utilized in the development of kinase inhibitors (such as Clk1/4 inhibitors)[3], antiviral agents targeting Venezuelan Equine Encephalitis Virus (VEEV)[4], and novel capsaicin derivatives for pain management[5]. This whitepaper provides a rigorous, self-validating guide to the physicochemical properties, mechanistic utility, and handling protocols for this critical intermediate.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 3-Fluoro-4-methoxybenzylamine hydrochloride is critical for predicting its behavior in synthetic workflows and biological assays. The hydrochloride salt form is universally preferred over the free base due to its enhanced stability against atmospheric oxidation and carbamate formation[6].
| Property | Value / Description |
| Chemical Name | 3-Fluoro-4-methoxybenzylamine hydrochloride |
| CAS Registry Number | 247570-27-0[1][7] |
| Molecular Formula | C8H11ClFNO[2][7] |
| Molecular Weight | 191.63 g/mol [2][7] |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Soluble in H₂O, Methanol, DMSO; Immiscible with non-polar organics (hexane, ether)[6] |
| Free Base Mass (LC-MS) | [M+H]⁺ m/z 156.1 |
| Storage Conditions | Cool, dry place under inert atmosphere (Argon/Nitrogen); Hygroscopic[6] |
Pharmacophore & Mechanistic Utility
The utility of the 3-fluoro-4-methoxybenzylamine scaffold is not coincidental; it is driven by the specific electronic and steric contributions of its functional groups.
Caption: Structural pharmacophore contributions of the 3-Fluoro-4-methoxybenzylamine scaffold.
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The Fluorine Effect: The substitution of hydrogen with fluorine at the 3-position introduces a strong electron-withdrawing inductive effect. This slightly lowers the pKa of the benzylic amine, modulating its basicity to improve membrane permeability. Furthermore, the C-F bond blocks cytochrome P450-mediated aromatic oxidation at that position, enhancing the metabolic half-life of downstream APIs[3][4].
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The Methoxy Group: Positioned para to the benzylic carbon, the methoxy group acts as a potent hydrogen bond acceptor. In kinase inhibitors, such as those targeting Clk1/4, this group frequently interacts with the hinge region of the ATP-binding pocket, anchoring the molecule[3].
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The Benzylic Amine: The methylene spacer insulates the primary amine from the direct resonance effects of the aromatic ring, preserving its nucleophilicity for efficient amide coupling or reductive amination reactions[5].
Synthetic Workflows & Self-Validating Protocols
The synthesis and downstream application of this compound require strict adherence to mechanistic principles. The following protocols are designed as self-validating systems: if a step fails, the physical observations (e.g., lack of precipitation, gas evolution) will immediately indicate the point of failure.
Caption: Synthetic workflow and downstream application of 3-Fluoro-4-methoxybenzylamine hydrochloride.
Protocol 4.1: Preparation of the Free Base via Nitrile Reduction
Causality: While Lithium Aluminum Hydride (LAH) can be used, catalytic hydrogenation is preferred for scalability and to prevent the over-reduction or cleavage of the methoxy ether.
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Setup: Dissolve 3-fluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous methanol (0.2 M).
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Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Self-Validation: Ensure the flask is thoroughly purged with Argon before adding the catalyst to prevent solvent ignition.
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Hydrogenation: Introduce H₂ gas (balloon or Parr shaker at 30 psi) and stir vigorously at room temperature for 12 hours.
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Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Concentrate the filtrate in vacuo to yield the crude free base as a pale yellow oil.
Protocol 4.2: Hydrochloride Salt Formation (CAS 247570-27-0)
Causality: The free base is highly susceptible to air oxidation and reacts with atmospheric CO₂ to form carbamates[6]. Immediate conversion to the hydrochloride salt ensures long-term stability.
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Solvation: Dissolve the crude 3-fluoro-4-methoxybenzylamine free base in anhydrous diethyl ether or MTBE (0.5 M).
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Acidification: Cool the solution to 0 °C. Slowly add 4.0 M HCl in dioxane (1.2 eq) dropwise. Self-Validation: Immediate formation of a dense, white precipitate indicates successful salt formation. If the solution turns cloudy but no precipitate forms, the solvent contains too much moisture.
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Isolation: Stir for 30 minutes at 0 °C, then filter the precipitate under a nitrogen blanket. Wash the filter cake with cold anhydrous ether and dry under high vacuum to afford the pure hydrochloride salt.
Protocol 4.3: Downstream Amide Coupling (API Synthesis)
Causality: Because the starting material is an HCl salt, an excess of a non-nucleophilic base (DIPEA) is mandatory to liberate the free amine in situ before it can attack the activated carboxylic acid[3][5].
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Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to form the active OAt ester.
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Base Release & Coupling: Add 3-fluoro-4-methoxybenzylamine hydrochloride (1.1 eq), followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Note: 1.0 eq of DIPEA neutralizes the HCl salt; the remaining 2.0 eq drive the coupling mechanism.
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Completion: Stir for 4-12 hours. Monitor via LC-MS. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured 3-Fluoro-4-methoxybenzylamine hydrochloride, the following analytical profiles should be verified:
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¹H NMR (400 MHz, DMSO-d₆): Expect a broad singlet integrating to 3H around δ 8.30-8.50 ppm, corresponding to the -NH₃⁺ protons. The benzylic methylene (-CH₂-) will appear as a doublet or broad singlet near δ 3.95 ppm. The methoxy group (-OCH₃) will present as a sharp singlet at δ 3.85 ppm. The aromatic region will show three distinct protons with characteristic H-F splitting (e.g., a doublet of doublets for the proton ortho to the fluorine).
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LC-MS (ESI+): The hydrochloride salt dissociates in the MS source. The base peak must be m/z 156.1 [M+H]⁺, corresponding to the free amine (C8H10FNO).
Handling, Storage, and Safety Protocols
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Chemical Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and strong acids[6].
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Environmental Sensitivity: While the HCl salt is significantly more stable than the free base, it remains hygroscopic. It must be stored in a tightly sealed container in a cool, dry place (ideally desiccated at 4 °C) to prevent water absorption and subsequent degradation[6].
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Toxicity & PPE: As an active benzylic amine derivative, it may cause skin and respiratory irritation. Standard laboratory PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory during handling.
References
- "3-Fluoro-4-methoxybenzylamine hydrochloride - Nanjingpharma", Nanjing Pharm
- "247570-27-0 | 3-氟-4-甲氧基苄胺盐酸盐- 奥利司有限公司", Aromsyn,
- "3-Fluoro-4-MethoxybenzylaMineHCl | 247570-27-0", ChemicalBook,
- "NO20200333A1 - Synthesis of capsaicin derivatives", Google P
- "3-Fluoro-4-methoxybenzylamine, 97%, Thermo Scientific", Fisher Scientific,
- "5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency", PubMed Central (PMC),
- "Studies on Dibenzylamines as Inhibitors of Venezuelan Equine Encephalitis Virus", CORE,
Sources
- 1. 3-Fluoro-4-methoxybenzylamine hydrochloride_nanjingpharma [nanjingpharma.com]
- 2. 247570-27-0 | 3-氟-4-甲氧基苄胺盐酸盐 - 奥利司有限公司 [aromsyn.com]
- 3. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. NO20200333A1 - Synthesis of capsaicin derivatives - Google Patents [patents.google.com]
- 6. 3-Fluoro-4-methoxybenzylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 7. 3-Fluoro-4-MethoxybenzylaMineHCl | 247570-27-0 [chemicalbook.com]
